5-(4-bromophenyl)-2-(ethylthio)-1-(2-methoxyethyl)-1H-imidazole
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Overview
Description
5-(4-bromophenyl)-2-(ethylthio)-1-(2-methoxyethyl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-(ethylthio)-1-(2-methoxyethyl)-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of the ethylthio group through a nucleophilic substitution reaction. The imidazole ring is then formed through a cyclization reaction involving appropriate precursors. The final step involves the addition of the methoxyethyl group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-2-(ethylthio)-1-(2-methoxyethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and appropriate solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-bromophenyl)-2-(ethylthio)-1-(2-methoxyethyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-(ethylthio)-1-(2-methoxyethyl)-1H-imidazole involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the ethylthio and methoxyethyl groups can modulate the compound’s overall activity and selectivity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-2-(ethylthio)-1-(2-methoxyethyl)-1H-imidazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-(4-chlorophenyl)-2-(ethylthio)-1-(2-methoxyethyl)-1H-imidazole: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
5-(4-bromophenyl)-2-(methylthio)-1-(2-methoxyethyl)-1H-imidazole: Has a methylthio group instead of an ethylthio group, potentially altering its reactivity and biological effects.
Uniqueness
The presence of the bromophenyl, ethylthio, and methoxyethyl groups in 5-(4-bromophenyl)-2-(ethylthio)-1-(2-methoxyethyl)-1H-imidazole makes it unique compared to similar compounds
Properties
IUPAC Name |
5-(4-bromophenyl)-2-ethylsulfanyl-1-(2-methoxyethyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2OS/c1-3-19-14-16-10-13(17(14)8-9-18-2)11-4-6-12(15)7-5-11/h4-7,10H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVANJSBGWDRSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1CCOC)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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